

# 5-Chloro-2-fluoro-3-nitropyridine molecular structure and weight

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## Compound of Interest

Compound Name: **5-Chloro-2-fluoro-3-nitropyridine**

Cat. No.: **B1589999**

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An In-depth Technical Guide to **5-Chloro-2-fluoro-3-nitropyridine**: Properties, Synthesis, and Applications

## Introduction

**5-Chloro-2-fluoro-3-nitropyridine** is a trifunctional heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and agrochemical development. Its strategic placement of chloro, fluoro, and nitro functional groups on a pyridine scaffold makes it a highly versatile and reactive building block. The electron-withdrawing nature of the nitro group, combined with the halogen substituents, activates the pyridine ring for a variety of chemical transformations. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth look at the molecular structure, physicochemical properties, a representative synthetic workflow, and key applications of this important intermediate. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and safety.

## Molecular Structure and Physicochemical Properties

The utility of **5-Chloro-2-fluoro-3-nitropyridine** in synthesis is a direct consequence of its molecular architecture. The pyridine ring is substituted at key positions, each offering a handle for subsequent chemical modification. The fluorine atom at the 2-position, the nitro group at the

3-position, and the chlorine atom at the 5-position create a unique electronic environment that dictates the molecule's reactivity.

The key identifiers and computed physicochemical properties are summarized in the table below for quick reference.

Identifier/Property	Value	Source(s)
IUPAC Name	5-chloro-2-fluoro-3-nitropyridine	<a href="#">[1]</a>
CAS Number	60186-16-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>2</sub> ClFN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	176.53 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Exact Mass	175.9788832 Da	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[3]</a>
Melting Point	35°C	<a href="#">[3]</a>
Boiling Point	254.7°C at 760 mmHg	<a href="#">[3]</a>
InChI	InChI=1S/C5H2ClFN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H	<a href="#">[1]</a>
SMILES	C1=C(C=NC(=C1--INVALID-LINK--[O-])F)Cl	<a href="#">[1]</a>

## Synthesis and Mechanistic Insights

The synthesis of halogenated nitropyridines often involves multi-step sequences starting from more common pyridine precursors. A prevalent strategy for introducing a chlorine atom at the 2-position of a pyridine ring is through the conversion of a corresponding 2-hydroxypyridine (or its tautomeric form, pyridin-2-one).

## Expert Rationale for Reagent Selection

The conversion of a pyridin-2-one to a 2-chloropyridine is a cornerstone transformation in heterocyclic chemistry. While several chlorinating agents exist (e.g.,  $\text{SOCl}_2$ ,  $(\text{COCl})_2$ ), phosphorus oxychloride ( $\text{POCl}_3$ ), often used with phosphorus pentachloride ( $\text{PCl}_5$ ), is particularly effective for this substrate class. The reaction proceeds via the formation of a chlorophosphate ester intermediate on the pyridone oxygen. This transforms the hydroxyl group into an excellent leaving group. The subsequent addition of a chloride ion (from  $\text{PCl}_5$  or  $\text{POCl}_3$  itself) at the 2-position proceeds via a nucleophilic addition-elimination mechanism, driving the formation of the thermodynamically stable aromatic product. Using  $\text{PCl}_5$  in conjunction with  $\text{POCl}_3$  ensures a high concentration of available nucleophilic chloride and aids in driving the reaction to completion.

## Representative Synthetic Protocol: Chlorination of 2-fluoro-3-nitro-5-hydroxypyridine

This protocol describes a general and robust method for the synthesis of the target compound from its corresponding hydroxypyridine precursor. It is adapted from established procedures for similar heterocyclic systems.<sup>[4]</sup>

### Step 1: Reaction Setup

- To a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add the starting material, 2-fluoro-3-nitro-5-hydroxypyridine (1.0 eq).
- Under a gentle flow of nitrogen, add phosphorus oxychloride ( $\text{POCl}_3$ ) (10 vol eq) to the flask. The mixture is stirred to form a slurry.

### Step 2: Chlorination

- While stirring, carefully and portion-wise add phosphorus pentachloride ( $\text{PCl}_5$ ) (1.5 eq) to the mixture at room temperature. Note: This addition can be exothermic.
- After the addition is complete, heat the reaction mixture to 60-80°C.
- Maintain the temperature and continue stirring for 8-12 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

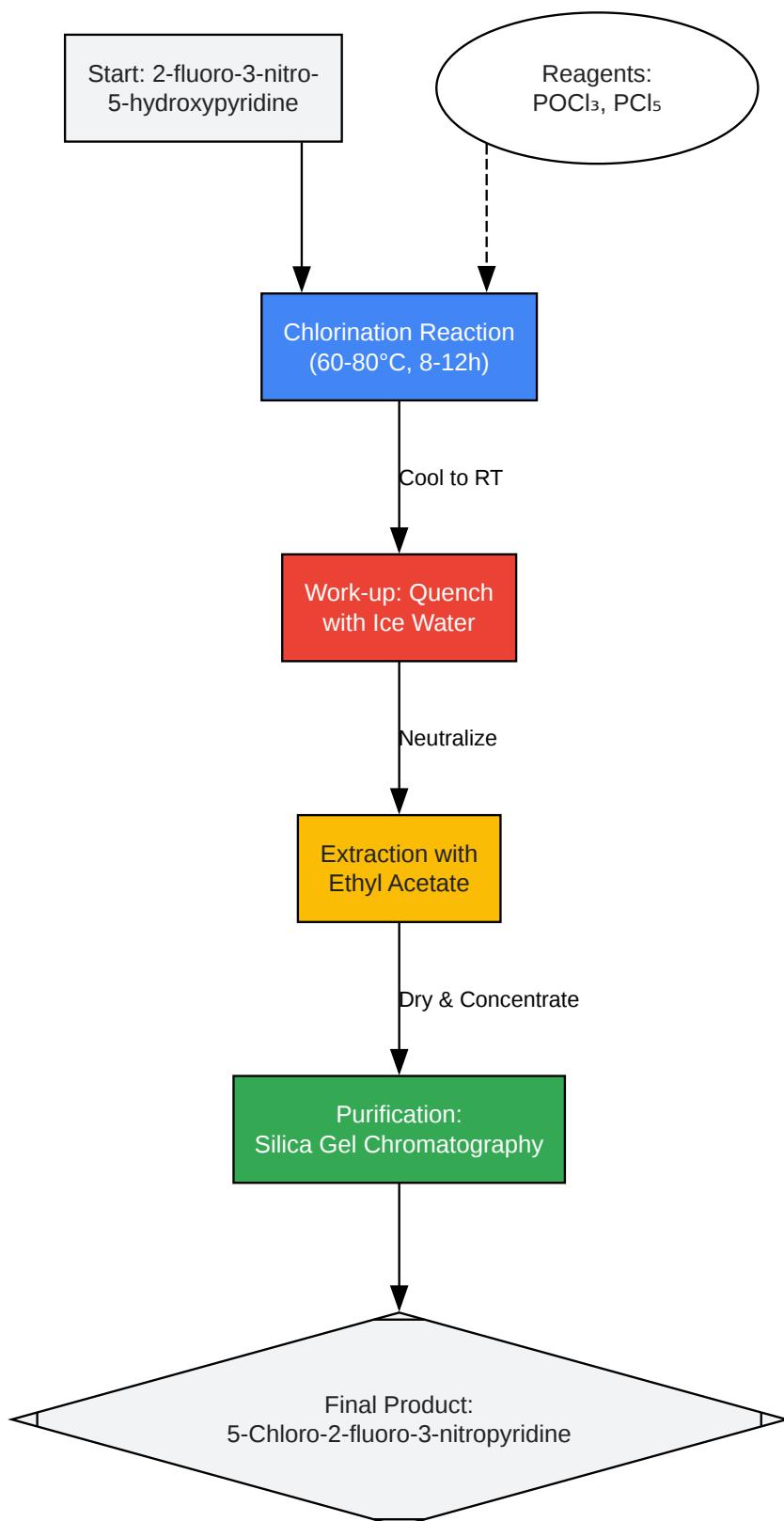
### Step 3: Work-up and Extraction

- Once the reaction is complete, cool the mixture to room temperature.
- Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. This step quenches the excess phosphorus halides and should be performed in a well-ventilated fume hood.
- Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution until the pH is  $\sim 7\text{-}8$ .
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate ( $3 \times 50 \text{ mL}$ ).<sup>[4]</sup>
- Combine the organic layers, wash with brine ( $1 \times 50 \text{ mL}$ ), and dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).<sup>[4]</sup>

### Step 4: Purification

- Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude material using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., starting from 5% ethyl acetate in hexane) to afford the pure **5-Chloro-2-fluoro-3-nitropyridine**.<sup>[4]</sup>
- Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.<sup>[5]</sup>

## Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **5-Chloro-2-fluoro-3-nitropyridine**.

## Core Applications in Research and Development

**5-Chloro-2-fluoro-3-nitropyridine** is not an end product but a crucial intermediate. Its trifunctional nature allows for selective and sequential reactions, making it a valuable building block for constructing complex molecules.<sup>[6]</sup>

- Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar): The potent electron-withdrawing effect of the nitro group, along with the halogens, highly activates the pyridine ring for S<sub>N</sub>Ar reactions. The fluorine atom at the C2 position is an excellent leaving group, often preferentially displaced by nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functionalities.
- Cross-Coupling Reactions: The chlorine atom at the C5 position serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the assembly of complex molecular scaffolds.
- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group. This transformation is fundamental in drug development, as the resulting aniline derivative can be further functionalized to form amides, sulfonamides, or participate in other coupling reactions.<sup>[7]</sup>

These reactive sites have been exploited in the synthesis of numerous bioactive compounds, including:

- Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. This intermediate provides a ready scaffold for building molecules that can fit into the ATP-binding site of kinases.<sup>[6]</sup>
- Antibacterial and Antifungal Agents: The pyridine moiety is a common feature in antimicrobial drugs. The ability to easily introduce various substituents allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties.<sup>[6][7]</sup>
- Herbicides: In agrochemical science, this compound is a key building block for developing new herbicides, contributing to improved crop protection.<sup>[6]</sup>

## Handling, Storage, and Safety

As with any reactive chemical intermediate, proper handling of **5-Chloro-2-fluoro-3-nitropyridine** is essential for laboratory safety.

- Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8] It may also cause respiratory irritation.[8]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[9] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11] Keep it away from incompatible materials such as strong oxidizing agents.[11]
- First Aid and Spills:
  - Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10][11]
  - Skin: Wash off immediately with plenty of soap and water.[10] If irritation persists, seek medical advice.
  - Ingestion/Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[10][11]

## Conclusion

**5-Chloro-2-fluoro-3-nitropyridine** is a high-value chemical intermediate whose molecular structure is expertly tailored for advanced organic synthesis. The distinct reactivity of its three functional groups provides chemists in pharmaceutical and agrochemical R&D with a versatile tool for creating novel and complex molecules. A thorough understanding of its properties, synthetic routes, and safety protocols, as detailed in this guide, is critical for its effective and safe utilization in the laboratory.

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